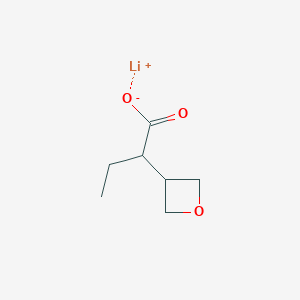

Lithium;2-(oxetan-3-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;2-(oxetan-3-yl)butanoate is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of lithium, a well-known mood stabilizer that is commonly used to treat bipolar disorder. Lithium;2-(oxetan-3-yl)butanoate is a promising alternative to lithium due to its improved pharmacokinetic properties and reduced toxicity. In

Aplicaciones Científicas De Investigación

Tetrameric Cubic Structures and Enolates

The study of lithium enolates provides insights into their structural characteristics and potential applications in organic synthesis. For instance, the tetrameric cubic structures of solvated lithium enolates derived from various ketones have been characterized through X-ray analysis. These structures, based on a Li4O4 cube, highlight the importance of lithium enolates in understanding coordination chemistry and may have implications for synthesis strategies involving lithium compounds (Amstutz, Schweizer, Seebach, & Dunitz, 1981).

Electrochemical Properties and Battery Applications

Lithium compounds play a crucial role in the development of battery materials. Research on cobalt substitution in LiNiO2 electrode materials, for example, has provided valuable information on improving the electrochemical properties of lithium batteries. Such studies contribute to the optimization of lithium-ion batteries by enhancing their capacity and stability, thus supporting the development of more efficient energy storage solutions (Rougier, Saadoune, Gravereau, Willmann, & Delmas, 1996).

Organic Synthesis and Homoenolate Anions

Lithium 3-lithio-3-tosylpropanoate, a specific lithium enolate, showcases the role of lithium compounds in organic synthesis. Its reactivity with electrophiles to yield functionalized propanoic acids or α,β-butenolides underlines the utility of lithium enolates in constructing complex organic molecules. This example demonstrates the versatility of lithium compounds in facilitating various synthetic transformations, making them invaluable tools in organic chemistry (Bonete & Nájera, 1992).

Lithium Fluoride Coatings for Battery Stability

Innovations in lithium metal chemistry, such as the development of conformal lithium fluoride coatings on lithium surfaces, address the challenges of high reactivity and volume change during cycling. This research enhances the understanding of lithium metal's role in next-generation batteries, offering a pathway to more stable and efficient lithium-based energy storage systems (Lin et al., 2017).

Propiedades

IUPAC Name |

lithium;2-(oxetan-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCMYJGZAKRPJI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C1COC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(oxetan-3-yl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)

![5-(4-Fluorobenzoyl)-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2927507.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)

![7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927509.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)